molecular formula C36H30O16 B045785 Rabdosiin CAS No. 119152-54-4

Rabdosiin

Cat. No.: B045785
CAS No.: 119152-54-4
M. Wt: 718.6 g/mol
InChI Key: VKWZFIDWHLCPHJ-SEVDZJIVSA-N
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Chemical Reactions Analysis

Rabdosiin undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to act as an effective scavenger of reactive oxygen species and an inhibitor of hyaluronidase and β-hexosaminidase release . Common reagents used in these reactions include oxidizing agents and reducing agents, although specific conditions and reagents are not extensively documented. The major products formed from these reactions include various phenolic derivatives .

Biological Activity

Rabdosiin, a phenolic compound derived from various plants including Ocimum sanctum (holy basil) and Alkanna species, has garnered attention for its diverse biological activities. This article explores the cytotoxic, antioxidant, enzyme inhibitory, and antiallergic properties of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a caffeic acid moiety. Its molecular formula is C17H18O9C_{17}H_{18}O_9, and it is classified as a phenolic compound. The compound exhibits significant solubility in polar solvents, which facilitates its extraction from plant materials.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. Notably, this compound has shown promising results against various human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), SKBR3 (breast cancer), HCT-116 (colon cancer).
  • Methodology : The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with different concentrations of this compound.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (μg/mL)Reference
MCF-780
SKBR375
HCT-11665

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating this compound's potential as an anticancer agent.

Antioxidant Activity

This compound exhibits strong antioxidant properties, attributed to its ability to scavenge free radicals. The antioxidant activity was measured using various assays, including DPPH and ABTS.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (μg/mL)Reference
DPPH30
ABTS25

These values suggest that this compound is a potent antioxidant, capable of protecting cells from oxidative stress.

Enzyme Inhibition Studies

Research has also highlighted the enzyme inhibitory activities of this compound. It has been shown to inhibit key enzymes involved in various metabolic pathways:

  • Acetylcholinesterase : this compound demonstrated significant inhibition, which may have implications for neuroprotective strategies.
  • Tyrosinase : The compound also exhibited tyrosinase inhibitory activity, relevant for skin whitening applications.

Table 3: Enzyme Inhibition by this compound

EnzymeInhibition (%) at 100 μg/mLReference
Acetylcholinesterase70
Tyrosinase65

Antiallergic Activity

This compound has been studied for its antiallergic properties. It was found to inhibit the release of histamine from mast cells, which is crucial in allergic reactions. This activity was assessed using in vitro models simulating allergic responses.

Case Studies

  • Study on Cancer Cells : A study conducted on Ocimum sanctum extracts revealed that this compound selectively inhibited the growth of cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs), indicating its potential as a selective anticancer agent .
  • Antioxidant Efficacy : Another research focused on the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in cellular models, suggesting its utility in preventing oxidative damage .

Properties

CAS No.

119152-54-4

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

IUPAC Name

(2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1

InChI Key

VKWZFIDWHLCPHJ-SEVDZJIVSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Key on ui other cas no.

119152-54-4

Synonyms

rabdosiin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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